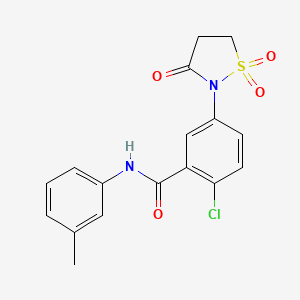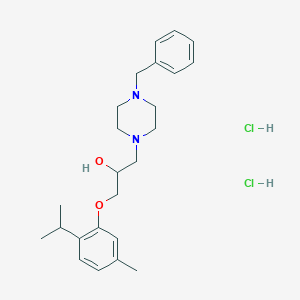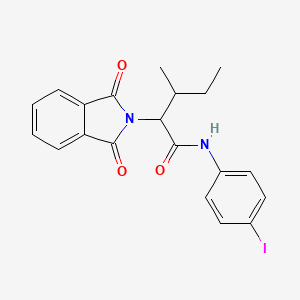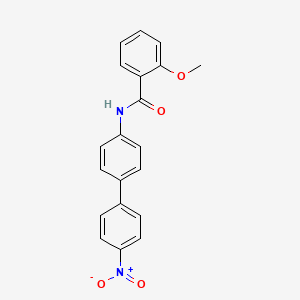
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide, also known as Isothiazolidinone, is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of specific bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also a relatively stable compound, making it easier to handle and store. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone. One potential area of research is the development of new drug candidates based on this compound for the treatment of cancer and bacterial infections. Another potential area of research is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the study of the biochemical and physiological effects of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone could lead to the identification of new pathways and processes in the body, which could have implications for the treatment of various diseases.
合成方法
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is synthesized using a specific method that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylphenylamine in the presence of thionyl chloride. The resulting product is then reacted with isothiazolidin-3-one-1,1-dioxide to yield 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
属性
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-3-2-4-12(9-11)19-17(22)14-10-13(5-6-15(14)18)20-16(21)7-8-25(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJZFMBYVSIDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5066031.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4(3H)-quinazolinone](/img/structure/B5066061.png)

![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)
![2-amino-6'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5066073.png)
![ethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5066077.png)